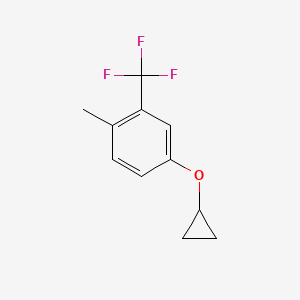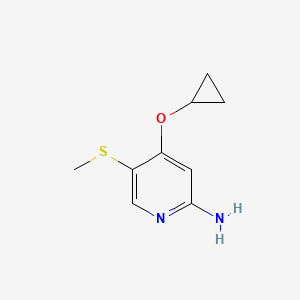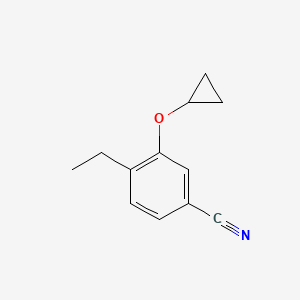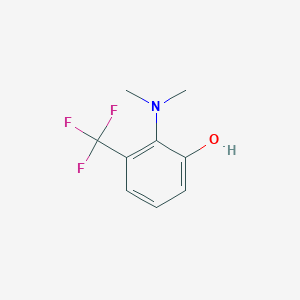
4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of carbon-centered radical intermediates has been described as an effective approach . This process typically involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Medicine: Research into the pharmacological properties of the compound may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s stability and reactivity in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound contains a trifluoromethoxy group instead of a trifluoromethyl group.
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene: This compound has a chloromethyl group and a cyclopentyl group instead of a cyclopropoxy group.
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to the benzene ring.
Uniqueness
4-Cyclopropoxy-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic effects compared to other similar compounds. The combination of the trifluoromethyl group and the cyclopropoxy group makes this compound particularly interesting for various chemical and biological applications.
Eigenschaften
Molekularformel |
C11H11F3O |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-2-3-9(15-8-4-5-8)6-10(7)11(12,13)14/h2-3,6,8H,4-5H2,1H3 |
InChI-Schlüssel |
AGIUGLBOIYNCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















